1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one
Beschreibung
1-(2-{[(4-Bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is a heterocyclic compound featuring a 4,5-dihydroimidazole core substituted with a [(4-bromophenyl)methyl]sulfanyl group at position 2 and a 3,4-dimethoxyphenyl ethanone moiety at position 1. The 4,5-dihydroimidazole ring introduces partial saturation, influencing conformational flexibility and intermolecular interactions.
Eigenschaften
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3S/c1-25-17-8-5-15(11-18(17)26-2)12-19(24)23-10-9-22-20(23)27-13-14-3-6-16(21)7-4-14/h3-8,11H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVKCVCRXSAQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclocondensation of appropriate aldehydes or ketones with substituted phenylhydrazine.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl group using bromine or a brominating agent under controlled conditions.
Attachment of the sulfanyl group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols or disulfides.
Final coupling: The final step involves coupling the imidazole derivative with the bromophenyl and dimethoxyphenyl groups under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and other reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound offers better solubility compared to nitro (C290-0088) or bulky diphenyl groups (), as methoxy groups balance lipophilicity and polarity .
Crystallographic and Conformational Analysis
- Dihedral Angles : In 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the 4-bromophenyl ring forms a dihedral angle of 42.0° with the imidazole core, influencing molecular packing . The target compound’s 3,4-dimethoxyphenyl group likely adopts a similar or smaller angle due to steric and electronic effects.
- Ring Puckering : The dihydroimidazole core in the target compound introduces puckering, contrasting with planar aromatic imidazoles (e.g., ), which may affect crystal packing and solubility .
Biologische Aktivität
The compound 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A 4-bromophenyl group
- A dihydroimidazole ring
- A 3,4-dimethoxyphenyl moiety
This structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Enzyme inhibition
Antimicrobial Activity
Studies on related compounds have shown significant antimicrobial activity against various pathogens. For instance, sulfonyl-substituted dihydroimidazoles have been reported to possess antibacterial and antifungal properties. The mechanism of action may involve the inhibition of critical enzymes or disruption of cellular membranes .
Anticancer Activity
Compounds similar to the target molecule have demonstrated cytotoxic effects on cancer cell lines. For example, imidazole derivatives have been evaluated for their ability to inhibit the growth of cancer cells such as A431 and Jurkat cells. The presence of specific substituents on the phenyl rings was found to enhance their cytotoxic potency .
Case Study 1: Antibacterial Evaluation
A study conducted on imidazole derivatives revealed that several compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were tested using the agar disc-diffusion method, demonstrating that structural modifications significantly influenced their efficacy .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Target Compound | P. mirabilis | 18 |
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of imidazole derivatives, it was found that certain compounds could effectively induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The structure-activity relationship (SAR) indicated that specific functional groups were crucial for enhancing anticancer activity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | A431 | 10 |
| Compound D | Jurkat | 8 |
| Target Compound | HT29 | 12 |
The proposed mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : The compound may interact with enzymes critical for bacterial survival or cancer cell proliferation.
- Membrane Disruption : By integrating into cellular membranes, it may alter membrane integrity leading to cell death.
- DNA Interaction : Similar compounds have shown the ability to bind DNA, leading to strand breaks and subsequent apoptosis in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
